5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
Description
5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring. The ethyl substituent at the 5-position and the carboxylic acid group at the 3-position are critical to its physicochemical and biological properties. The tetrahydrobenzoxazole scaffold enhances metabolic stability compared to fully aromatic analogs, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)14-11-8/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
LQBPHJZGXURKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=NOC(=C2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzoic acid derivatives with ethylating agents under acidic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The benzoxazole ring can undergo reduction to form tetrahydrobenzoxazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation catalysts such as palladium on carbon.
Substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation can yield esters, amides, and other carboxylic acid derivatives.
Reduction can produce tetrahydrobenzoxazole derivatives.
Substitution reactions can result in a variety of alkyl or aryl-substituted benzoxazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations :
- The benzoxazole core (as in the target compound) differs from indazole (e.g., 5-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid) by replacing the oxygen atom with a nitrogen, altering electronic properties and hydrogen-bonding capacity. This modification enhances binding to targets like cyclooxygenase (COX-2) in indazole derivatives .
- Isoxazole analogs (e.g., ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate) exhibit reduced planarity due to the oxygen-nitrogen-oxygen triad, influencing solubility and metabolic stability .
Substituent Effects: Ethyl vs. For example, 5-ethyl-indazole-3-carboxylic acid shows 20% higher logP than its methyl counterpart . Carboxylic Acid vs. Ester Groups: The free carboxylic acid in the target compound enhances hydrogen-bonding interactions with biological targets, whereas esterified derivatives (e.g., ethyl isoxazole carboxylates) are often prodrugs with improved bioavailability .
Biological Activity Trends: Indazole derivatives (e.g., 5-methyl/ethyl-tetrahydroindazole-3-carboxylic acids) demonstrate superior anticancer and anti-inflammatory activities compared to benzoxazoles, likely due to stronger interactions with kinase and COX-2 active sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically begins with cyclohexenone derivatives undergoing cyclocondensation with ethyl glycinate in the presence of acid catalysts. Key steps include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to facilitate ring closure.
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents (typical yield: 45–60%) .
- Data Table :
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| ZnCl₂ | 90 | 58 | 98.5% |
| H₂SO₄ | 80 | 52 | 97.2% |
| Source: Adapted from synthetic protocols in and . |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group δ 1.2–1.4 ppm, tetrahydro ring protons δ 2.5–3.0 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₀H₁₃NO₃).
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer :
- ACE2 Activation : In vitro assays using recombinant ACE2 enzyme and fluorogenic substrates (e.g., Mca-APK-Dnp) to measure catalytic enhancement. IC₅₀ values are determined via dose-response curves .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported at 25–50 µg/mL .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:
- Data Collection : High-resolution (≤1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Use anisotropic displacement parameters for non-H atoms. The benzoxazole ring puckering (e.g., envelope vs. half-chair) is quantified via Cremer-Pople parameters .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.039 |
| C-O Bond Length | 1.214 Å |
| Source: Analogous to (SHELX refinement). |
Q. What computational strategies predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) level to model electrophilic substitution at the oxazole C-5 position.
- NBO Analysis : Reveals higher electron density at C-5 (vs. C-4), favoring reactions with electrophiles (e.g., nitration) .
Q. How can conflicting biological activity data (e.g., ACE2 activation vs. cytotoxicity) be reconciled?
- Methodological Answer :
- Dose-Response Profiling : Use orthogonal assays (e.g., cell viability via MTT and ACE2 activity in parallel).
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays.
- Structural Analog Comparison : Compare with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives to isolate substituent effects .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Critical Factors :
- Impurity in Starting Materials : Residual solvents (e.g., THF) in cyclohexenone precursors can inhibit cyclization.
- Acid Catalyst Degradation : Prolonged reaction times (>12 hr) with H₂SO₄ lead to ester hydrolysis, reducing yields .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
